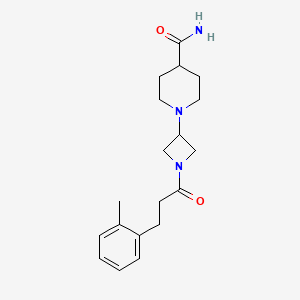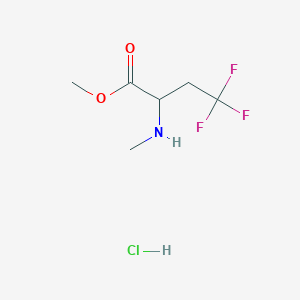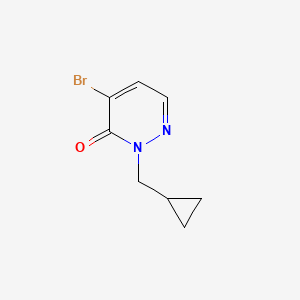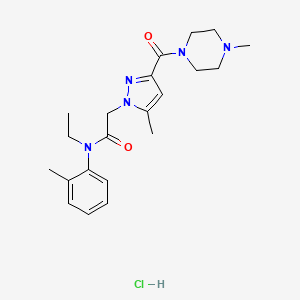![molecular formula C12H12N6O3 B2739926 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034546-84-2](/img/structure/B2739926.png)
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C12H12N6O3 and its molecular weight is 288.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phosphodiesterase Inhibition and Anti-inflammatory Properties
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide belongs to a class of compounds that have shown potential as phosphodiesterase inhibitors. Research on similar compounds, such as 8-substituted pyrazolo[1,5-a]-1,3,5-triazines, has indicated potent phosphodiesterase type 4 inhibitory activities with high isoenzyme selectivity. These inhibitors have demonstrated strong inhibition of LPS-induced TNF-alpha release from human mononuclear cells, suggesting potential anti-inflammatory applications (Raboisson et al., 2003).
Antimicrobial Activity
Compounds related to this compound, specifically those involving pyrazolo and triazolo fused rings, have been synthesized and evaluated for their antimicrobial activities. For instance, some new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have shown significant antimicrobial properties, indicating the potential of this compound in similar applications (Abunada et al., 2008).
Antifungal and Antibacterial Activities
The structural motifs present in this compound are also found in compounds synthesized for evaluating antifungal and antibacterial activities. Pyrazoline and pyrazole derivatives, including those with [1,2,4]triazolo and pyrazino groups, have been reported to possess significant antimicrobial potential, suggesting potential research avenues for this compound in this area (Hassan, 2013).
Herbicidal Activity
The herbicidal activity of compounds structurally similar to this compound, such as N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide derivatives, has been explored. These compounds have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates, hinting at the agricultural research potential of this compound (Moran, 2003).
Mécanisme D'action
Target of Action
The compound, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide, is a derivative of the triazolo[4,3-a]pyrazine class . This class of compounds has been found to exhibit antibacterial activities against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . Therefore, the primary targets of this compound are likely bacterial cells.
Mode of Action
While the exact mode of action of this specific compound is not detailed in the available literature, it is known that many antibacterial agents work by inhibiting essential bacterial processes. For instance, they may disrupt cell wall synthesis, inhibit protein synthesis, or interfere with DNA replication. The compound’s interaction with its targets leads to the inhibition of these essential processes, resulting in bacterial cell death .
Biochemical Pathways
The compound’s effect on biochemical pathways is largely dependent on its mode of action. Given its antibacterial activity, it likely affects pathways involved in cell wall synthesis, protein synthesis, or DNA replication in bacteria. The disruption of these pathways can lead to a variety of downstream effects, including the inhibition of bacterial growth and replication .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication. This is achieved through its interaction with bacterial cells and its disruption of essential bacterial processes . In particular, some compounds in the triazolo[4,3-a]pyrazine class have shown moderate to good antibacterial activities .
Analyse Biochimique
Biochemical Properties
Preliminary studies suggest that this compound exhibits antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Cellular Effects
In terms of cellular effects, N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide has been found to exhibit antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It appears to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induces the late apoptosis of A549 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting the expression of c-Met and VEGFR-2 . This compound can bind to c-Met and VEGFR-2 protein, which is similar to that of foretinib .
Propriétés
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-7-5-8(17-21-7)11(19)14-6-9-15-16-10-12(20-2)13-3-4-18(9)10/h3-5H,6H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIWDZAOIQPLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2739843.png)






![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2739860.png)
![8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2739861.png)
![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2739862.png)
![3-Ethenylsulfonyl-N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2739863.png)


![3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2739866.png)
